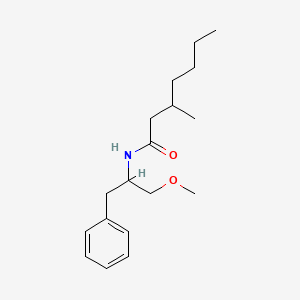![molecular formula C14H11ClINO3 B14400078 Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate CAS No. 87294-13-1](/img/structure/B14400078.png)
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-iodophenoxy)aniline with methyl chloroformate. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate compound. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The phenyl rings in the compound can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine or iodine atoms.
Applications De Recherche Scientifique
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems can lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism by which Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl rings, which can influence its reactivity and biological activity. This makes it distinct from other carbamate compounds that may lack these halogen substituents.
Propriétés
Numéro CAS |
87294-13-1 |
|---|---|
Formule moléculaire |
C14H11ClINO3 |
Poids moléculaire |
403.60 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(4-iodophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H11ClINO3/c1-19-14(18)17-10-4-7-13(12(15)8-10)20-11-5-2-9(16)3-6-11/h2-8H,1H3,(H,17,18) |
Clé InChI |
FLOOSRUQIYVZTP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


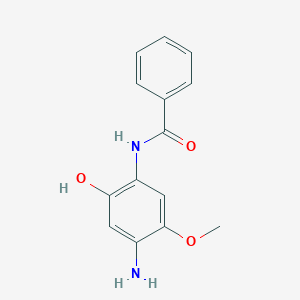
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)
![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
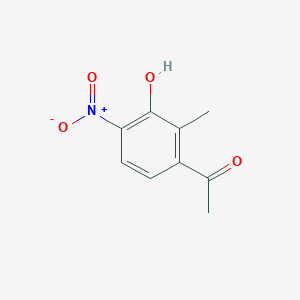
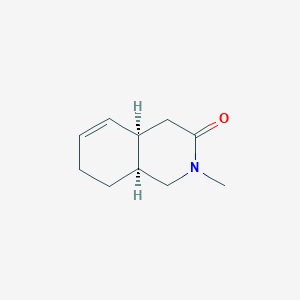
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
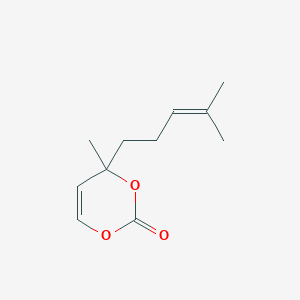
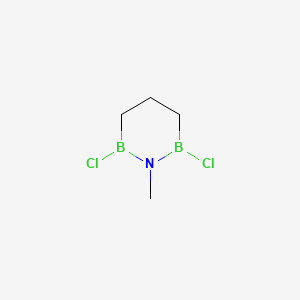
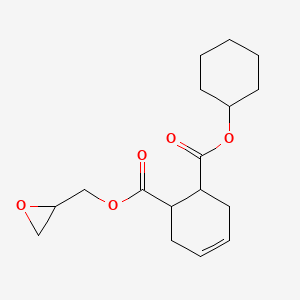
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
